molecular formula C11H17N B8745729 2,6-Dimethyl-N-(propan-2-yl)aniline CAS No. 61685-01-6

2,6-Dimethyl-N-(propan-2-yl)aniline

Cat. No.: B8745729
CAS No.: 61685-01-6
M. Wt: 163.26 g/mol
InChI Key: CDUXPHQHKRTPJC-UHFFFAOYSA-N
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Description

Chemical Structure: 2,6-Dimethyl-N-(propan-2-yl)aniline is a tertiary aromatic amine with methyl groups at the 2 and 6 positions of the benzene ring and an isopropyl group attached to the nitrogen atom. Its molecular formula is C11H17N (molecular weight: 163.26 g/mol). The steric hindrance from the ortho-methyl groups and the branched N-substituent influences its reactivity and physical properties.

Applications: This compound serves as a precursor in organic synthesis, particularly in the preparation of Schiff bases, metal complexes, and pharmaceuticals. Its derivatives are also explored for catalytic and biological activities .

Properties

CAS No.

61685-01-6

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2,6-dimethyl-N-propan-2-ylaniline

InChI

InChI=1S/C11H17N/c1-8(2)12-11-9(3)6-5-7-10(11)4/h5-8,12H,1-4H3

InChI Key

CDUXPHQHKRTPJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Structural Features

Compound Name Aromatic Substituents N-Substituent Functional Groups/Salts Molecular Formula Molecular Weight (g/mol) Evidence ID
2,6-Dimethyl-N-(propan-2-yl)aniline 2,6-dimethyl Isopropyl None C11H17N 163.26
2,6-Diisopropylaniline 2,6-diisopropyl -NH2 None C12H19N 177.29
2,6-Dimethyl-N-(1-phenylethylidene)aniline 2,6-dimethyl Phenylethylidene (imine) Imine C16H17N 223.31
2,6-Diethyl-N-(2-propoxyethyl)aniline 2,6-diethyl Propoxyethyl Ether C15H25NO 235.36
N,N-Dimethyl-2,6-diisopropylaniline HCl 2,6-diisopropyl N,N-dimethyl Hydrochloride salt C14H24ClN 241.80
2,6-Dimethyl-N-(2-methyl-α-phenylbenzyl)aniline 2,6-dimethyl Benzyl (bulky aryl) None C22H23N 301.43

Key Observations :

  • Steric Effects : Bulkier N-substituents (e.g., benzyl in ) reduce solubility in polar solvents but enhance stability in catalytic applications.
  • Electronic Effects : Electron-withdrawing groups (e.g., imine in ) increase electrophilicity, influencing reactivity in condensation reactions.
  • Salt Formation : Hydrochloride derivatives (e.g., ) improve water solubility for pharmaceutical formulations.

Physicochemical Properties

Property This compound 2,6-Diisopropylaniline 2,6-Diethyl-N-(2-propoxyethyl)aniline N,N-Dimethyl-2,6-diisopropylaniline HCl
Boiling Point (°C) Not reported Not reported 352 Not reported
Density (g/cm³) ~0.92 (estimated) ~0.89 (estimated) 0.953 Not reported
LogP (Partition Coeff.) ~3.5 (estimated) ~4.2 3.72 4.80
Solubility Low in water, high in organic solvents Low in water Low in water, soluble in ethers High in water (salt form)

Notes:

  • LogP Trends : Increased hydrophobicity with larger alkyl groups (e.g., diisopropyl vs. dimethyl) .
  • Salt Solubility : Hydrochloride salts (e.g., ) exhibit enhanced aqueous solubility for biomedical applications.

Preparation Methods

Alkylation of 2,6-Dimethylaniline with Isopropyl Halides

The alkylation of 2,6-dimethylaniline using isopropyl halides (e.g., isopropyl bromide or iodide) represents a straightforward route to N-isopropyl substitution. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the alkyl halide. A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is employed to deprotonate the amine, enhancing its nucleophilicity.

Reaction Conditions:

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate the reaction.

  • Temperature: Mild conditions (50–80°C) prevent side reactions such as over-alkylation.

  • Molar Ratios: A 1:1.2 molar ratio of amine to alkyl halide optimizes yield while minimizing di-alkylation.

Mechanistic Pathway:

2,6-Dimethylaniline+BaseDeprotonated AmineR-X2,6-Dimethyl-N-(propan-2-yl)aniline+HX\text{2,6-Dimethylaniline} + \text{Base} \rightarrow \text{Deprotonated Amine} \xrightarrow{\text{R-X}} \text{this compound} + \text{HX}

Challenges: Competing C-alkylation on the aromatic ring may occur if the nitrogen is insufficiently activated. Steric hindrance from the 2,6-dimethyl groups further complicates the reaction, necessitating prolonged reaction times or elevated temperatures .

Reductive Amination of 2,6-Dimethylaniline with Acetone

Reductive amination offers an alternative route by reacting 2,6-dimethylaniline with acetone in the presence of a reducing agent. This method avoids alkyl halides, leveraging the formation of an imine intermediate that is subsequently reduced to the secondary amine.

Procedure:

  • Imine Formation: 2,6-Dimethylaniline reacts with acetone under dehydrating conditions (e.g., molecular sieves or azeotropic distillation).

  • Reduction: Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst reduces the imine to the desired amine.

Optimization Insights:

  • pH Control: Maintaining a mildly acidic pH (4–6) enhances imine stability and reduction efficiency.

  • Catalyst Selection: Pd/C or Raney nickel under 1–3 atm H₂ pressure achieves >85% conversion .

Advantages:

  • Avoids hazardous alkyl halides.

  • Tunable selectivity through catalyst choice.

Vapor-Phase Catalytic Amination of 2,6-Dimethylphenol

Adapted from methods for 2,6-diisopropylaniline synthesis , this approach involves gas-phase amination of 2,6-dimethylphenol with ammonia and hydrogen over a heterogeneous catalyst.

Catalyst Composition:

  • Support: MgO-Al₂O₃-coated γ-Al₂O₃.

  • Active Metal: 1 wt% Pd.

Reaction Parameters:

ParameterOptimal Range
Temperature180–220°C
PressureAtmospheric
Catalyst Loading0.1–0.15 g/g·h
H₂/NH₃ Flow Rate80 mL/min each

Performance Metrics:

  • Conversion: 91.6–98.9% (temperature-dependent).

  • Selectivity: 27.1–76.0% for this compound, with byproduct formation (e.g., ring-aminated derivatives) inversely correlated with temperature .

Mechanistic Considerations:

2,6-Dimethylphenol+NH3+H2Pd/MgO-Al2O3This compound+H2O\text{2,6-Dimethylphenol} + \text{NH}3 + \text{H}2 \xrightarrow{\text{Pd/MgO-Al}2\text{O}3} \text{this compound} + \text{H}_2\text{O}

Hydrogenation of the phenolic hydroxyl group precedes amination, with Pd facilitating both steps.

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

MethodYield (%)Selectivity (%)ScalabilityCost Efficiency
Alkylation70–8580–90ModerateHigh
Reductive Amination75–9085–95HighModerate
Catalytic Amination90–9827–76IndustrialLow

Key Findings:

  • Alkylation: Cost-effective but limited by byproduct formation.

  • Reductive Amination: High selectivity but requires specialized equipment for hydrogenation.

  • Catalytic Amination: Suitable for large-scale production despite variable selectivity.

Industrial-Scale Optimization Strategies

Catalyst Regeneration: Pd-based catalysts in vapor-phase systems exhibit gradual deactivation due to coking. Periodic calcination at 500°C restores activity by removing carbon deposits .

Solvent-Free Systems: Transitioning to solvent-free alkylation reduces waste and simplifies purification. Pilot studies show 10–15% yield improvements under vacuum distillation.

Process Intensification: Microreactor technology enhances heat and mass transfer in reductive amination, achieving 95% yield in continuous flow systems .

Q & A

Q. What are the established synthetic routes for 2,6-Dimethyl-N-(propan-2-yl)aniline, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves alkylation of 2,6-dimethylaniline with isopropyl halides or via reductive amination. A reported procedure (General Procedure A) uses palladium-catalyzed C–N cross-coupling under mild conditions, achieving ~55% yield after purification by column chromatography (2% EtOAc in hexane) . Key optimization parameters include:

  • Catalyst selection : Hybrid silylene-Pd catalysts improve steric tolerance for bulky amines.
  • Temperature : Reactions at 60–80°C balance reactivity and decomposition risks.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Validated methods include:

  • Gas Chromatography (GC) : Suitable for volatile derivatives; limit of detection (LOD) <0.01 ppm in biological samples .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 235–288 nm) ensure specificity .
  • Electroanalytical techniques : Differential pulse voltammetry (DPV) detects electroactive amino groups in pharmaceuticals .

Q. How should researchers handle safety concerns related to this compound?

  • Toxicity : Limited data, but structural analogs (e.g., aniline derivatives) suggest potential hematological toxicity. Use fume hoods and PPE .
  • Storage : Store at 2–30°C in inert atmospheres to prevent oxidation .
  • Disposal : Incinerate via licensed hazardous waste facilities due to aromatic amine hazards .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in molecular geometry predictions for this compound derivatives?

Crystallographic refinement using SHELXL (via WinGX suite) resolves bond-length/angle inconsistencies. For example, Zn–N distances (2.071–2.078 Å) and anisotropic displacement parameters in coordination complexes confirm steric effects from the isopropyl group .

  • Data collection : High-resolution (d < 0.8 Å) datasets minimize thermal motion artifacts.
  • Validation : Check R-factor convergence (<5%) and Hirshfeld surface analysis for intermolecular interactions .

Q. What computational strategies address contradictions in structure-activity relationship (SAR) studies for anticancer applications?

  • Docking simulations : Compare binding affinities of this compound derivatives (e.g., AG488) to RTK/tubulin targets using AutoDock Vina .
  • MD simulations : Analyze conformational stability (RMSD < 2.0 Å over 100 ns trajectories) to validate anti-angiogenic mechanisms .
  • Contradiction resolution : Cross-validate experimental IC₅₀ values (e.g., AG488 vs. docetaxel) with QSAR models to account for steric bulk effects .

Q. How can researchers mitigate challenges in characterizing sterically hindered intermediates during synthesis?

  • NMR strategies : Use ¹H-¹⁵N HMBC to track N–H coupling in crowded environments.
  • Mass spectrometry : High-resolution ESI-MS distinguishes isobaric species (e.g., m/z 177.2860 for [M+H]⁺) .
  • Crystallographic workarounds : Co-crystallize with smaller ligands (e.g., chloride ions) to improve diffraction quality .

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